

Application Note & Protocol: High-Yield Synthesis of 1-Methyl-1H-pyrrole-2-carbohydrazide

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Compound of Interest

Compound Name: 1-methyl-1H-pyrrole-2-carbohydrazide

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Abstract

This document provides a comprehensive and validated protocol for the synthesis of **1-methyl-1H-pyrrole-2-carbohydrazide**, a pivotal building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient hydrazinolysis of methyl 1-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers in organic synthesis and pharmaceutical development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols. The causality behind experimental choices is explained to ensure reproducibility and high-purity yields.

Introduction and Significance

1-methyl-1H-pyrrole-2-carbohydrazide is a key heterocyclic intermediate. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, and the carbohydrazide moiety serves as a versatile handle for constructing more complex molecular architectures, particularly hydrazones, which exhibit a wide spectrum of pharmacological activities.^{[1][2]} Derivatives of pyrrole-2-carbohydrazide have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents.^{[3][4][5]}

The conversion of a stable methyl ester to its corresponding carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate is a fundamental and widely employed transformation

in synthetic organic chemistry.^{[6][7]} This application note presents a reliable, high-yield protocol optimized for this specific conversion, ensuring the production of high-purity material suitable for downstream applications in drug discovery pipelines.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction, known as hydrazinolysis.

Overall Reaction:

Mechanistic Pathway:

The reaction mechanism involves the nucleophilic attack of the highly reactive hydrazine molecule on the electrophilic carbonyl carbon of the ester. This process can be broken down into two primary steps:

- Nucleophilic Addition: The terminal nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the carbonyl carbon of the methyl 1-methyl-1H-pyrrole-2-carboxylate, breaking the C=O π -bond and forming a tetrahedral intermediate. ^[8]
- Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond, leading to the elimination of the methoxy group as methanol, a stable leaving group. The final product is the thermodynamically favored **1-methyl-1H-pyrrole-2-carbohydrazide**.

The use of an alcohol like ethanol as a solvent is ideal as it can dissolve both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction environment.^[6] Heating under reflux provides the necessary activation energy to drive the reaction to completion efficiently.

Detailed Experimental Protocol

This protocol has been optimized for a laboratory scale synthesis yielding a high-purity product.

Materials and Equipment

Reagents & Materials	Grade / Purity	Supplier Example
Methyl 1-methyl-1H-pyrrole-2-carboxylate	>98%	Sigma-Aldrich
Hydrazine Hydrate (64-65% N ₂ H ₄)	Reagent Grade	Sigma-Aldrich
Ethanol (EtOH), Anhydrous	>99.5%	Fisher Scientific
Diethyl Ether (Et ₂ O), Anhydrous	ACS Grade	VWR
Equipment	Specifications	
Round-bottom flask	100 mL, 24/40 joint	
Reflux Condenser	24/40 joint	
Magnetic Stirrer Hotplate		
Magnetic Stir Bar		
Glass Funnel		
Büchner Funnel & Flask		
Vacuum Source		
Whatman Filter Paper	Grade 1	
Beakers & Graduated Cylinders		
Rotary Evaporator		

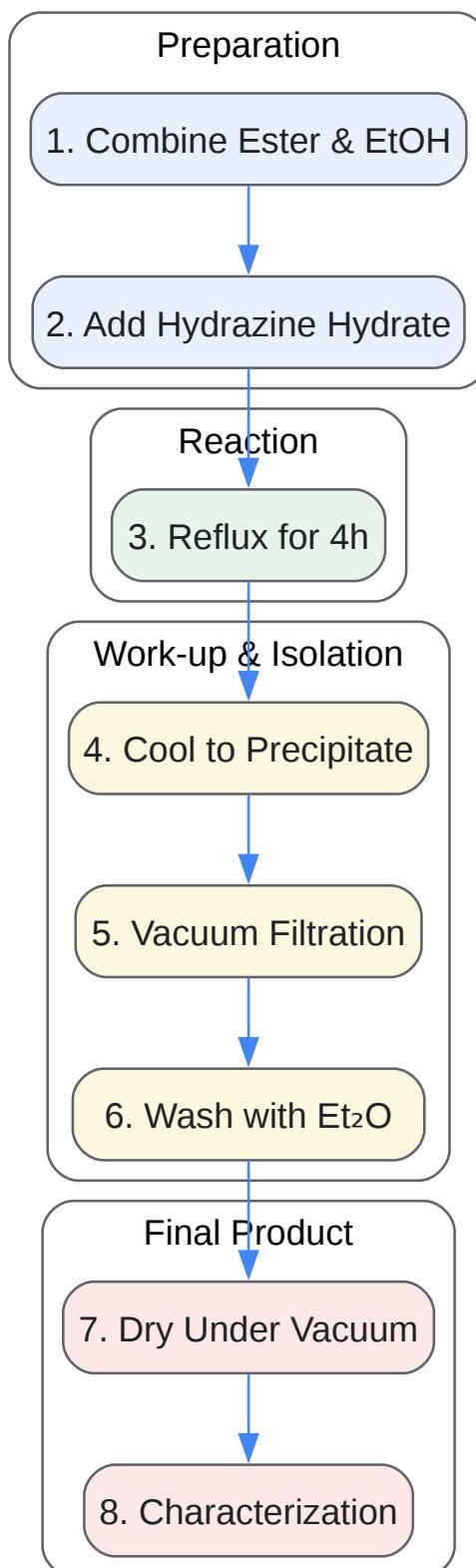
Step-by-Step Synthesis Procedure

- Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl 1-methyl-1H-pyrrole-2-carboxylate (5.0 g, 35.9 mmol).
- Solvent Addition: Add 40 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the ester is fully dissolved.

- Reagent Addition: While stirring, carefully add hydrazine hydrate (3.6 g, ~72 mmol, 2.0 eq.) dropwise to the solution using a glass pipette. An exotherm may be observed.
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux for 4 hours.
- Reaction Monitoring (Optional): Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane eluent system. The disappearance of the starting material spot (ester) and the appearance of a more polar product spot (hydrazide) at a lower R_f indicates reaction completion.
- Product Precipitation: After 4 hours, remove the heat source and allow the flask to cool to room temperature. A white precipitate will begin to form.
- Crystallization: To maximize precipitation, place the flask in an ice-water bath for 30 minutes.
- Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the filter cake sequentially with two portions of cold anhydrous diethyl ether (2 x 15 mL) to remove residual ethanol and any unreacted starting material.
- Drying: Dry the purified product under high vacuum for at least 4 hours to remove all residual solvent. The expected yield is approximately 4.5-4.8 g (90-95%).

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.



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Caption: Workflow for the synthesis of **1-methyl-1H-pyrrole-2-carbohydrazide**.

Data Summary and Characterization

Key Reaction Parameters

Parameter	Value
Molecular Formula (Product)	C ₆ H ₉ N ₃ O
Molecular Weight (Product)	139.16 g/mol
Starting Material (Ester)	5.0 g (35.9 mmol)
Hydrazine Hydrate	3.6 g (approx. 72 mmol)
Stoichiometric Equivalence	2.0 eq. of Hydrazine Hydrate
Solvent	Anhydrous Ethanol (40 mL)
Reaction Temperature	~80-85°C (Reflux)
Reaction Time	4 hours
Expected Results	
Product Appearance	White crystalline solid
Expected Yield	90-95%
Melting Point	150-153 °C[9]

Methods of Characterization

- ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The structure of the synthesized compound should be confirmed by ¹H NMR. Expected chemical shifts (δ , ppm): ~9.0 (s, 1H, -C(O)NH-), ~6.8 (t, 1H, pyrrole H4), ~6.6 (dd, 1H, pyrrole H5), ~6.0 (dd, 1H, pyrrole H3), ~4.3 (s, 2H, -NH₂), 3.8 (s, 3H, -NCH₃).
- FTIR (KBr, cm⁻¹): Infrared spectroscopy can confirm the presence of key functional groups. Expected absorption bands: 3300-3400 (N-H stretch, asymmetric and symmetric), 1640-1660 (C=O stretch, amide I), 1520-1540 (N-H bend, amide II).
- Mass Spectrometry (ESI+): To confirm the molecular weight. Expected m/z: 140.08 [M+H]⁺. [10]

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Low or No Yield	1. Incomplete reaction. 2. Starting ester is impure. 3. Hydrazine hydrate has degraded.	1. Extend reflux time to 6-8 hours; ensure proper reflux temperature. 2. Verify purity of starting material via NMR or GC-MS. 3. Use a fresh, unopened bottle of hydrazine hydrate.
Product is Oily or Gummy	1. Presence of residual solvent. 2. Impurities from starting material.	1. Ensure thorough drying under high vacuum, possibly with gentle heating (~40°C). 2. Purify the crude product by recrystallization from a minimal amount of hot ethanol.
Reaction Stalls (TLC shows starting material)	1. Insufficient hydrazine hydrate. 2. Inadequate heating.	1. Ensure accurate measurement of hydrazine hydrate (2.0 eq.). 2. Check the temperature of the heating mantle and ensure a steady reflux is maintained.

Critical Safety Precautions

Hydrazine Hydrate is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled.[\[11\]](#)[\[12\]](#)[\[13\]](#) Strict adherence to safety protocols is mandatory.

- Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood with proper airflow.[\[13\]](#)[\[14\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical splash goggles and a full-face shield are required.[\[13\]](#)

- Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile). Double-gloving is recommended.[13][14]
- Body Protection: A flame-resistant lab coat and chemical apron must be worn. Ensure no skin is exposed.[14]
- Handling:
 - Never work alone when using hydrazine.
 - Avoid heating hydrazine hydrate to high temperatures or allowing it to dry out, as this can be hazardous.[14]
 - Keep away from oxidizing agents, as reactions can be vigorous or explosive.[14]
- Spills and Waste Disposal:
 - For small spills, neutralize with a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide before absorbing with an inert material (e.g., vermiculite).
 - All hydrazine-containing waste must be collected in a designated, clearly labeled hazardous waste container.[11][13] Do not mix with other waste streams, especially those containing oxidizers.

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